

# Preparing Gabazine Stock Solutions in DMSO: An Application Note and Protocol

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## Compound of Interest

Compound Name: Gabazine free base

Cat. No.: B1674388

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## Introduction

Gabazine (also known as SR-95531) is a potent and selective competitive antagonist of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor. It is an indispensable tool in neuroscience research for isolating and studying excitatory neurotransmission by blocking GABAergic inhibitory currents. This document provides detailed protocols for the preparation of Gabazine stock solutions using dimethyl sulfoxide (DMSO) and its application in key experimental paradigms such as electrophysiology and primary neuronal cultures.

## Data Presentation

The following table summarizes the key quantitative data for preparing and using Gabazine stock solutions.

Parameter	Value	Reference(s)
Molecular Weight	368.23 g/mol	N/A
Solubility in DMSO	≥ 75 mg/mL (≥ 203.68 mM)	[1][2]
Recommended Stock Solution Concentration	10-100 mM	[3]
Storage of Stock Solution	-20°C for up to 1 year; -80°C for up to 2 years	[4]
Typical Working Concentration (Electrophysiology)	10 - 200 µM	[5]
Typical Working Concentration (Neuronal Culture)	5 - 20 µM	

## Experimental Protocols

### Protocol 1: Preparation of a 100 mM Gabazine Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of Gabazine in DMSO.

Materials:

- Gabazine powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Procedure:

- **Pre-warm DMSO:** If the DMSO is frozen, bring it to room temperature. Ensure the DMSO is anhydrous as moisture can affect the solubility and stability of Gabazine.
- **Weigh Gabazine:** Accurately weigh out the desired amount of Gabazine powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 36.823 mg of Gabazine.
- **Dissolution:** Add the weighed Gabazine powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (in this example, 1 mL) to the tube.
- **Vortexing:** Vortex the solution thoroughly until the Gabazine powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years).

## Protocol 2: Application of Gabazine in Whole-Cell Patch-Clamp Recordings to Block Inhibitory Postsynaptic Currents (IPSCs)

This protocol outlines the use of Gabazine to block GABA-A receptor-mediated IPSCs in brain slices, allowing for the isolation of excitatory postsynaptic currents (EPSCs).

### Materials:

- Prepared brain slices in artificial cerebrospinal fluid (aCSF)
- Whole-cell patch-clamp setup (amplifier, micromanipulators, perfusion system)
- Borosilicate glass pipettes for recording
- Intracellular solution

- Gabazine stock solution (100 mM in DMSO)
- aCSF for perfusion

Procedure:

- **Prepare Working Solution:** Dilute the 100 mM Gabazine stock solution in aCSF to the final desired working concentration. A common working concentration to fully block IPSCs is 10  $\mu$ M. For example, to make 100 mL of 10  $\mu$ M Gabazine in aCSF, add 10  $\mu$ L of the 100 mM stock solution to 100 mL of aCSF. Mix thoroughly.
- **Establish a Whole-Cell Recording:** Obtain a stable whole-cell patch-clamp recording from a neuron of interest in a brain slice.
- **Record Baseline Activity:** Record baseline synaptic activity, which will include both excitatory and inhibitory currents.
- **Bath Application of Gabazine:** Switch the perfusion system to the aCSF containing Gabazine. Allow several minutes for the Gabazine to perfuse the slice and reach the recorded neuron.
- **Record in the Presence of Gabazine:** Once the IPSCs are completely blocked (observed as a disappearance of outward currents when the neuron is held at a depolarized potential, e.g., 0 mV), record the remaining synaptic activity. These will be primarily glutamatergic EPSCs.
- **Washout (Optional):** To confirm the specificity of the Gabazine effect, switch the perfusion back to the control aCSF (without Gabazine) and record the recovery of IPSCs.

## Protocol 3: Application of Gabazine in Primary Neuronal Cultures to Study Neuronal Activity

This protocol describes the use of Gabazine to induce and study synchronized neuronal activity in cultured primary hippocampal neurons.

Materials:

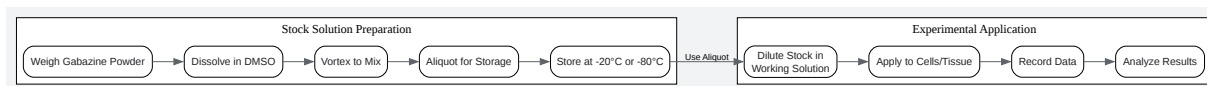
- Mature primary hippocampal neuron cultures (e.g., 12-15 days in vitro)

- Culture medium (e.g., Neurobasal medium with B27 supplement)
- Gabazine stock solution (100 mM in DMSO)
- Calcium imaging setup or multi-electrode array (MEA) system

#### Procedure:

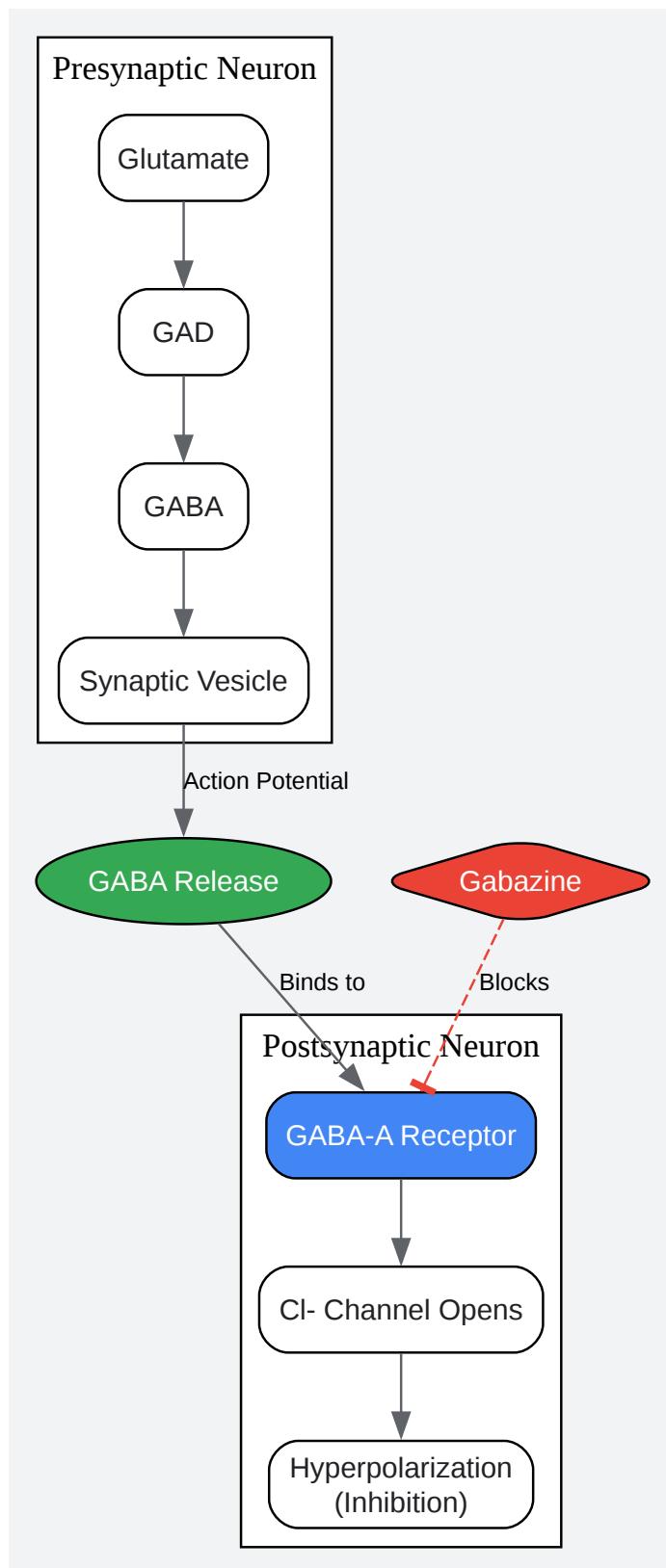
- **Prepare Gabazine-Containing Medium:** Dilute the 100 mM Gabazine stock solution in pre-warmed culture medium to the desired final concentration. A typical concentration used to induce neuronal activity is 5  $\mu$ M. For example, to prepare 10 mL of medium with 5  $\mu$ M Gabazine, add 0.5  $\mu$ L of the 100 mM stock solution to 10 mL of medium.
- **Baseline Recording:** Record the baseline neuronal activity of the cultured neurons using your chosen method (e.g., calcium imaging or MEA).
- **Application of Gabazine:** Carefully replace the existing culture medium with the Gabazine-containing medium.
- **Record Neuronal Activity:** Immediately begin recording the neuronal activity after the addition of Gabazine. The blockade of GABAergic inhibition is expected to lead to an increase in synchronized neuronal firing and calcium transients.
- **Data Analysis:** Analyze the recorded data to quantify the changes in neuronal activity, such as the frequency and amplitude of calcium transients or the spike and burst rates on an MEA.

## Visualizations



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Caption: Experimental workflow for preparing and using Gabazine.



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Caption: GABA-A receptor signaling pathway and the action of Gabazine.

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- To cite this document: BenchChem. [Preparing Gabazine Stock Solutions in DMSO: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674388#preparing-gabazine-stock-solution-with-dmsol]

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